molecular formula C18H21FN2O2 B2837249 N,N-diethyl-2-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoacetamide CAS No. 866156-57-2

N,N-diethyl-2-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoacetamide

Cat. No.: B2837249
CAS No.: 866156-57-2
M. Wt: 316.376
InChI Key: AUYASTSHOKDASZ-UHFFFAOYSA-N
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Description

The compound N,N-diethyl-2-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoacetamide features a 1H-pyrrole core substituted with a 4-fluorophenyl group at position 1 and methyl groups at positions 2 and 3. The oxoacetamide moiety at position 3 is further modified with N,N-diethyl substituents.

Properties

IUPAC Name

N,N-diethyl-2-[1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN2O2/c1-5-20(6-2)18(23)17(22)16-11-12(3)21(13(16)4)15-9-7-14(19)8-10-15/h7-11H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUYASTSHOKDASZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C(=O)C1=C(N(C(=C1)C)C2=CC=C(C=C2)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-2-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoacetamide typically involves the reaction of 4-fluorophenylhydrazine with 2,5-dimethylpyrrole under acidic conditions to form the intermediate 1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrole. This intermediate is then reacted with diethyl oxalate in the presence of a base to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-2-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Structure and Composition

The compound has the following chemical structure:

  • Molecular Formula : C16_{16}H22_{22}F1_{1}N2_{2}O2_{2}
  • IUPAC Name : N,N-diethyl-2-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoacetamide
  • CAS Number : [Not specified]

Physical Properties

The compound is characterized by its moderate solubility in organic solvents and stability under standard laboratory conditions. Its unique molecular structure contributes to its pharmacological properties.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. The presence of the pyrrole moiety is particularly noted for enhancing biological activity. For instance, derivatives of pyrrole have been shown to inhibit cell proliferation in human cancer cell lines, suggesting that modifications to the pyrrole structure could yield potent anticancer agents .

Anti-inflammatory Properties

Compounds with similar frameworks have also been investigated for their anti-inflammatory properties. The incorporation of fluorinated aromatic groups has been associated with increased potency against cyclooxygenase (COX) enzymes, which are key targets in the treatment of inflammatory diseases. The specific compound may serve as a lead for developing selective COX inhibitors with reduced gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Synthetic Applications

In synthetic organic chemistry, this compound can act as an intermediate for synthesizing more complex molecules. Its reactivity profile allows it to participate in various chemical reactions, including nucleophilic substitutions and cycloadditions, making it a valuable building block for developing new pharmaceuticals .

Case Study 1: Antiproliferative Activity

A study published in a peer-reviewed journal demonstrated that derivatives of pyrrole with fluorinated phenyl groups exhibited enhanced antiproliferative activity in vitro. The study highlighted the importance of substituent positioning on biological activity, suggesting that the 4-fluorophenyl group significantly contributes to the observed effects .

Case Study 2: COX Inhibition

Research focusing on COX-II inhibitors revealed that compounds structurally similar to this compound showed promising results in reducing inflammation with minimal side effects. The study compared these compounds against traditional NSAIDs and found them to be more selective towards COX-II, indicating their potential for safer therapeutic use .

Mechanism of Action

The mechanism of action of N,N-diethyl-2-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to therapeutic effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Table 1. Structural and Functional Comparison

Compound Name Core Structure Key Substituents Functional Groups Biological Relevance Reference
Target Compound 1H-pyrrole 4-Fluorophenyl, 2,5-dimethyl Oxoacetamide (N,N-diethyl) Potential enzyme inhibition (inferred from analogs)
1D18 1H-pyrrole 4-Fluorophenyl, 2,5-dimethyl Sulfonamide (dihydrobenzo[d][1,4]dioxine) Usp14 inhibition in antigen presentation studies
IU1 1H-pyrrole 4-Fluorophenyl, 2,5-dimethyl Ethylpyrrolidinyl ketone Usp14 inhibitor; enhances proteasome activity
Z15 1,2,4-oxadiazole 4-Fluorophenyl, cyclobutyl Urea Dengue virus NS protein targeting (hypothetical)
Compound 11b Biphenyl 4-Fluorophenyl, octylsulfonamide Oxoacetamide (dimethylaminopropyl) High purity (99%); synthetic intermediate
D-11 1H-pyrrole 4-Fluorobenzyl, pyridinone Carboxamide Structural analog with modified heterocyclic core

Structural Analysis

Core Heterocycle: The target compound and analogs 1D18, IU1, and D-11 share a 1H-pyrrole core, critical for planar aromatic interactions in biological systems.

Substituent Effects :

  • The 4-fluorophenyl group is conserved in the target compound, 1D18 , and IU1 , suggesting its role in hydrophobic interactions or fluorine-mediated electronic effects. Compound 11b replaces this with a biphenyl system, increasing steric bulk .
  • N,N-Diethyl oxoacetamide in the target compound differs from 1D18 ’s sulfonamide and IU1 ’s pyrrolidinyl ketone. Sulfonamides typically enhance solubility, while ketones may influence redox stability .

Biological Implications :

  • 1D18 and IU1 are validated Usp14 inhibitors, implying the target compound may share similar protease modulation activity .
  • Z15 ’s urea moiety is associated with hydrogen-bonding in viral NS protein inhibition, a mechanism distinct from oxoacetamide-based compounds .

Biological Activity

N,N-diethyl-2-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoacetamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings, along with data tables and case studies to illustrate its significance.

Chemical Structure and Properties

The compound can be characterized by the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C15H19FN2O2
  • Molecular Weight : 280.32 g/mol

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives of pyrrole have been shown to inhibit cell proliferation in various cancer cell lines, suggesting that the pyrrole moiety may play a crucial role in mediating these effects .

The proposed mechanism of action involves the compound's interaction with specific cellular pathways:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in cell cycle regulation, leading to decreased proliferation rates in tumor cells.
  • Induction of Apoptosis : Studies suggest that compounds with similar structures can induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .
  • Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines, which is crucial for tumor progression .

Data Table: Biological Activities

Activity Type Effect Reference
AntitumorInhibition of cell growth in cancer cell lines
Anti-inflammatoryReduced cytokine release
Enzyme inhibitionTargeting specific metabolic pathways

Study on Antitumor Efficacy

A recent study evaluated the antitumor efficacy of related pyrrole derivatives in vitro. The results indicated that compounds with structural similarities to this compound significantly reduced cell viability in breast cancer cell lines by up to 70% when compared to control groups . The study highlighted the importance of the fluorophenyl group in enhancing biological activity.

Research on Anti-inflammatory Properties

Another investigation focused on the anti-inflammatory potential of similar compounds in models of neuroinflammation. The results showed that these compounds could attenuate nitric oxide production and reduce the expression of inflammatory markers in microglial cells exposed to lipopolysaccharides (LPS) . This suggests a promising therapeutic avenue for neurodegenerative diseases where inflammation plays a critical role.

Q & A

Basic: What are the critical parameters for optimizing the synthesis of N,N-diethyl-2-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoacetamide?

Answer:
The synthesis requires precise control of reaction conditions:

  • Temperature : Maintain 273–298 K during coupling steps to minimize side reactions (e.g., amide bond formation) .
  • Catalysts : Use carbodiimides (e.g., EDCl) or triethylamine to activate carboxylic acid intermediates .
  • Solvents : Polar aprotic solvents like dichloromethane or DMF enhance reaction efficiency .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (methylene chloride) ensures >95% purity .
    Validation : Monitor progress via TLC and confirm final structure using 1^1H/13^13C NMR and HRMS .

Basic: Which analytical techniques are most reliable for confirming the structural integrity of this compound?

Answer:

  • X-ray crystallography : Resolves stereochemistry and hydrogen-bonding patterns (e.g., R_2$$^2(10) dimer motifs in acetamides) .
  • NMR spectroscopy : 1^1H NMR identifies substituent environments (e.g., fluorophenyl protons at δ 7.2–7.4 ppm; pyrrole-CH3_3 at δ 2.1–2.3 ppm) .
  • Mass spectrometry : HRMS confirms molecular ion [M+H]+^+ with <2 ppm error .

Advanced: How can researchers resolve contradictory bioactivity data in enzyme inhibition assays?

Answer:

  • Assay standardization : Use positive controls (e.g., staurosporine for kinase inhibition) and replicate experiments in triplicate .
  • Structural analogs : Compare activity of derivatives (e.g., replacing 4-fluorophenyl with chlorophenyl) to identify pharmacophore requirements .
  • Computational docking : Perform molecular dynamics simulations (e.g., AutoDock Vina) to validate binding poses against target proteins .

Advanced: What experimental strategies are effective for studying the compound’s chemical reactivity under physiological conditions?

Answer:

  • Hydrolysis studies : Incubate in PBS (pH 7.4, 37°C) and monitor degradation via HPLC .
  • Oxidative stability : Expose to H2_2O2_2 or liver microsomes to identify vulnerable sites (e.g., pyrrole methyl groups) .
  • Kinetic analysis : Use UV-Vis spectroscopy to track reaction rates with nucleophiles (e.g., glutathione) .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Answer:

Strategy Example Modification Methodological Approach
Core variation Replace pyrrole with pyrazoleSynthesize via cyclocondensation of hydrazines with diketones .
Substituent tuning Vary fluorophenyl substituents (e.g., Cl, OCH3_3)Use Suzuki-Miyaura coupling for aryl diversification .
Bioisosteric replacement Substitute oxadiazole for thioacetamideAssess solubility and target affinity via SPR .

Advanced: What methodologies assess metabolic stability in preclinical models?

Answer:

  • In vitro assays : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .
  • Metabolite profiling : Use high-resolution mass spectrometry (HRMS) to identify Phase I/II metabolites .
  • CYP inhibition screening : Test against CYP3A4/2D6 isoforms to predict drug-drug interactions .

Advanced: How to determine the compound’s solid-state behavior and crystallinity?

Answer:

  • Single-crystal X-ray diffraction : Resolve molecular packing and hydrogen-bonding networks (e.g., N–H···O interactions) .
  • DSC/TGA : Measure melting points (473–475 K) and thermal decomposition profiles .
  • PXRD : Compare experimental vs. simulated patterns to confirm polymorph purity .

Advanced: What approaches ensure enantiomeric purity in asymmetric synthesis?

Answer:

  • Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IA) with hexane/isopropanol eluents .
  • Circular dichroism (CD) : Confirm absolute configuration by correlating Cotton effects with computed ECD spectra .
  • Asymmetric catalysis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during key coupling steps .

Advanced: How to evaluate the compound’s stability under accelerated storage conditions?

Answer:

Condition Protocol Analysis
Light Expose to 1.2 million lux·hrMonitor photodegradation via UV-Vis .
Humidity 75% RH, 40°C for 4 weeksQuantify hydrolysis products via LC-MS .
Oxidation 3% H2_2O2_2, 24 hrIdentify oxidized metabolites using HRMS .

Advanced: What strategies identify biological targets for this compound?

Answer:

  • Affinity chromatography : Immobilize the compound on Sepharose beads and pull down binding proteins from cell lysates .
  • Phage display : Screen peptide libraries to map interaction motifs .
  • Transcriptomics : Treat cell lines and analyze differential gene expression via RNA-seq .

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